molecular formula C9H14O6 B181214 (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid CAS No. 2385-74-2

(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid

Cat. No. B181214
CAS RN: 2385-74-2
M. Wt: 218.2 g/mol
InChI Key: MJCJFUJXVGIUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid, also known as "tricarballylic acid," is a naturally occurring organic acid found in various fruits and vegetables. It is a tricarboxylic acid derivative that has been studied for its potential use in various scientific research applications.

Mechanism Of Action

The mechanism of action of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid involves the inhibition of the enzyme aconitase. Aconitase is an enzyme that is involved in the citric acid cycle, which is responsible for the production of ATP in cells. By inhibiting the activity of aconitase, (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can decrease the production of reactive oxygen species, which can have a protective effect on cells.

Biochemical And Physiological Effects

(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been shown to have various biochemical and physiological effects. One such effect is its ability to decrease the production of reactive oxygen species, which can have a protective effect on cells. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid in lab experiments is its ability to inhibit the activity of the enzyme aconitase. This inhibition can be useful in studying the role of aconitase in cellular processes. However, one limitation of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid is its potential toxicity at high concentrations. Care should be taken when handling this compound to avoid exposure.

Future Directions

There are several potential future directions for the study of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid. One such direction is the investigation of its potential use in the treatment of various inflammatory conditions. Another direction is the study of its effects on cellular metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to determine the optimal concentration and dosing of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid for use in various scientific research applications.

Synthesis Methods

(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can be synthesized through the oxidation of citric acid using potassium permanganate. This process involves the addition of potassium permanganate to a solution of citric acid in water, followed by the addition of sodium hydroxide to neutralize the solution. The resulting mixture is then filtered and the solid product is collected and purified.

Scientific Research Applications

(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been studied for its potential use in various scientific research applications. One such application is in the field of biochemistry, where it has been shown to inhibit the activity of the enzyme aconitase. This inhibition can lead to a decrease in the production of reactive oxygen species, which can have a protective effect on cells.

properties

CAS RN

2385-74-2

Product Name

(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid

Molecular Formula

C9H14O6

Molecular Weight

218.2 g/mol

IUPAC Name

2,3-dimethylbutane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C9H14O6/c1-8(2,6(12)13)9(3,7(14)15)4-5(10)11/h4H2,1-3H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

MJCJFUJXVGIUOD-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O

Other CAS RN

2385-74-2

Origin of Product

United States

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